

A-196 (Acalabrutinib): A Technical Overview of a Second-Generation BTK Inhibitor

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Compound of Interest

Compound Name: A-196

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Introduction

A-196, scientifically known as Acalabrutinib (formerly ACP-196), is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It was rationally designed to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib, thereby minimizing off-target effects.[1][2] Acalabrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] This targeted mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Acalabrutinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for Acalabrutinib, including its biochemical potency, cellular activity, and selectivity profile against various kinases.

Table 1: Biochemical and Cellular Activity of Acalabrutinib (**A-196**)

Parameter	Value	Cell/System	Reference
BTK IC50	3 nM	Purified BTK enzyme	[1]
CD69 B-cell activation EC50	8 nM	Human whole-blood	[1]

Table 2: Kinase Selectivity Profile of Acalabrutinib (**A-196**) vs. Ibrutinib

Kinase	Acalabrutinib IC50 (nM)	Ibrutinib IC50 (nM)	Reference
BTK	3	Not specified in this context	[1]
ITK	>1000	Not specified in this context	[1]
EGFR	>1000	Not specified in this context	[1]
ERBB2	>1000	Not specified in this context	[1]
ERBB4	>1000	Not specified in this context	[1]
JAK3	>1000	Not specified in this context	[1]
BLK	>1000	Not specified in this context	[1]
FGR	>1000	Not specified in this context	[1]
FYN	>1000	Not specified in this context	[1]
HCK	>1000	Not specified in this context	[1]
LCK	>1000	Not specified in this context	[1]
LYN	>1000	Not specified in this context	[1]
SRC	>1000	Not specified in this context	[1]

YES1	>1000	Not specified in this context	[1]
TEC	Minimal activity at 1000 nM	Completely suppressed at 1000 nM	[1]

Experimental Protocols

Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of Acalabrutinib against purified BTK.

- Reagents and Materials:
 - Purified recombinant human BTK enzyme.
 - Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - ATP and a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide).
 - Acalabrutinib (**A-196**) serially diluted in DMSO.
 - A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
 - 384-well plates.
- Procedure:
 - Add 5 µL of kinase buffer containing the BTK enzyme to each well of a 384-well plate.
 - Add 50 nL of serially diluted Acalabrutinib or DMSO (vehicle control) to the wells.
 - Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for inhibitor binding.

- Initiate the kinase reaction by adding 5 μ L of a solution containing the peptide substrate and ATP.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the Acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular B-cell Activation Assay (CD69 Expression)

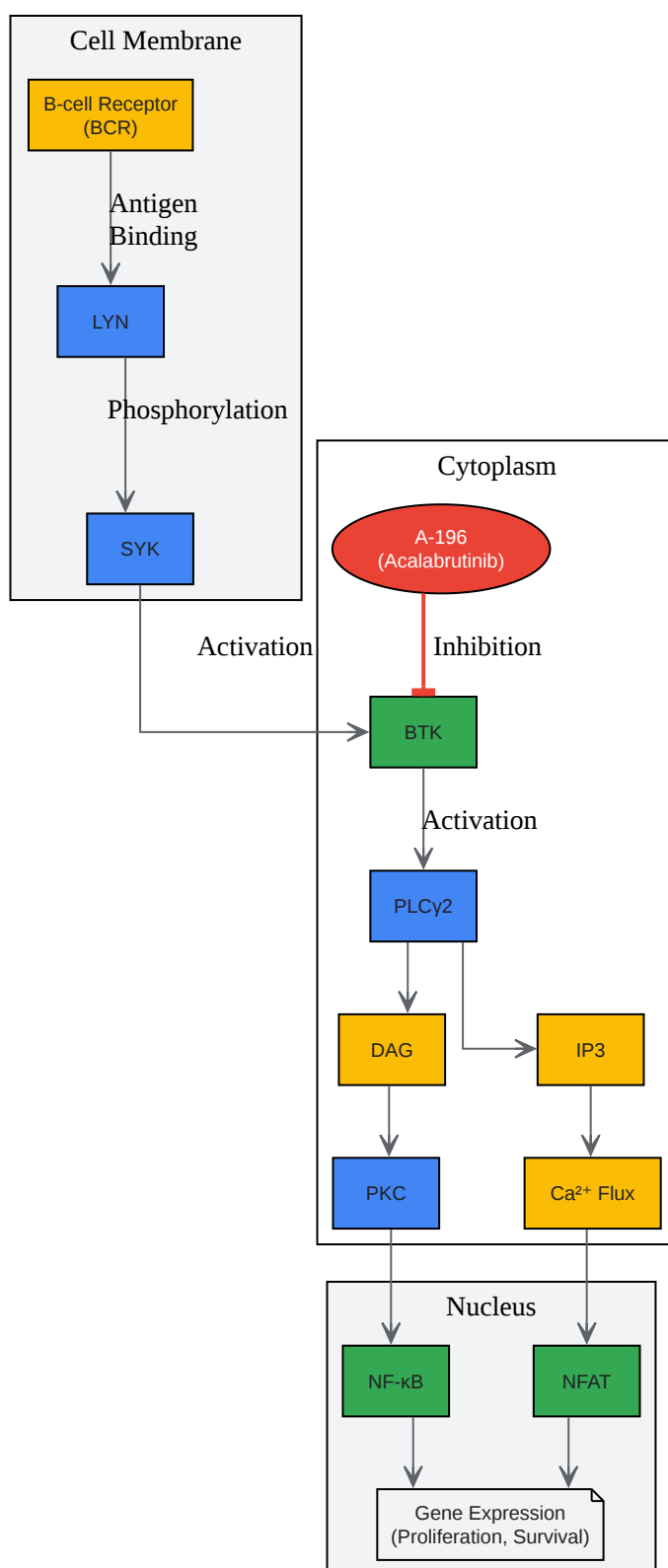
This protocol describes a method to assess the functional activity of Acalabrutinib in a cellular context by measuring the inhibition of B-cell activation.

- Reagents and Materials:
 - Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood.
 - RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum.
 - B-cell activator (e.g., anti-IgM antibody).
 - Acalabrutinib (**A-196**) serially diluted in DMSO.
 - Fluorescently labeled antibodies against human CD19 (B-cell marker) and CD69 (activation marker).
 - Flow cytometer.
- Procedure:
 - Pre-incubate PBMCs or whole blood with serially diluted Acalabrutinib or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
 - Stimulate the B-cells by adding a B-cell activator (e.g., anti-IgM).

- Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
- Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies.
- Analyze the cells by flow cytometry, gating on the CD19-positive B-cell population.
- Determine the percentage of CD69-positive B-cells in each treatment condition.
- Plot the percentage of inhibition of CD69 expression against the logarithm of the Acalabrutinib concentration and fit the data to determine the EC50 value.

Visualizations

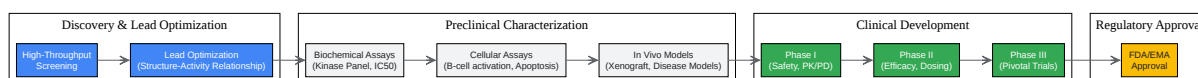
Signaling Pathway Diagram



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Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of **A-196** (Acalabrutinib) on BTK.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for the development of a targeted kinase inhibitor like **A-196**.

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References

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